(R)-Pronethalol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

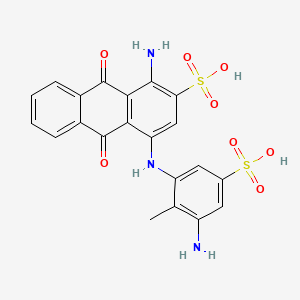

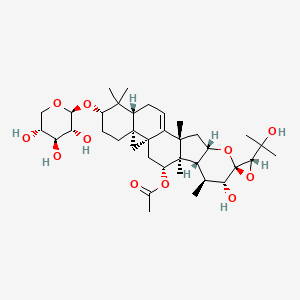

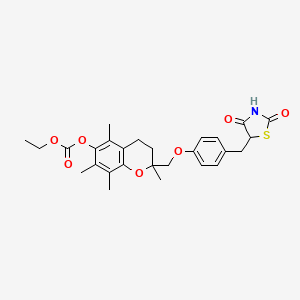

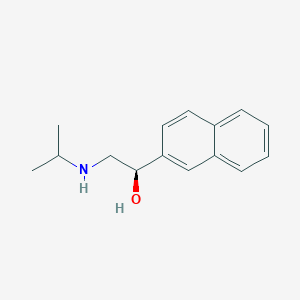

®-Pronethalol is a beta-adrenergic receptor antagonist, which was one of the first beta-blockers developed for the treatment of cardiovascular diseases. It is a chiral compound, with the ®-enantiomer being the active form. This compound has historical significance as it paved the way for the development of more advanced beta-blockers used today.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Pronethalol typically involves the following steps:

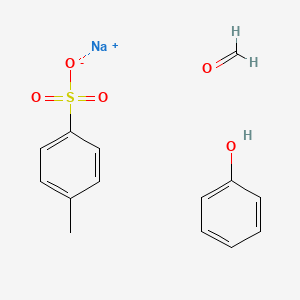

Starting Material: The synthesis begins with the preparation of the intermediate, 1-naphthol.

Alkylation: 1-naphthol is alkylated using 1-chloro-3-(isopropylamino)-2-propanol under basic conditions to form the racemic mixture of pronethalol.

Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods: Industrial production of ®-Pronethalol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and employing efficient resolution techniques to separate the ®-enantiomer.

Types of Reactions:

Oxidation: ®-Pronethalol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction of ®-Pronethalol can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced naphthol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Sodium hydride, alkyl halides.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced naphthol derivatives.

Substitution: Various substituted pronethalol derivatives.

Aplicaciones Científicas De Investigación

®-Pronethalol has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the effects of chirality on beta-adrenergic receptor binding.

Biology: Investigated for its role in modulating adrenergic signaling pathways.

Medicine: Historically used in the treatment of cardiovascular diseases such as hypertension and arrhythmias.

Industry: Utilized in the development of new beta-blockers and as a reference compound in pharmaceutical research.

Mecanismo De Acción

®-Pronethalol exerts its effects by competitively inhibiting beta-adrenergic receptors, which are part of the sympathetic nervous system. By blocking these receptors, ®-Pronethalol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP (cAMP) production.

Comparación Con Compuestos Similares

Propranolol: Another beta-blocker with a similar mechanism of action but with different pharmacokinetic properties.

Atenolol: A selective beta-1 blocker with fewer central nervous system side effects compared to ®-Pronethalol.

Metoprolol: A beta-1 selective blocker used for similar indications but with a different side effect profile.

Uniqueness: ®-Pronethalol is unique due to its historical significance as one of the first beta-blockers developed. Its non-selective nature and the presence of both beta-1 and beta-2 blocking activity distinguish it from more selective beta-blockers like atenolol and metoprolol.

Propiedades

Número CAS |

5696-91-3 |

|---|---|

Fórmula molecular |

C15H19NO |

Peso molecular |

229.32 g/mol |

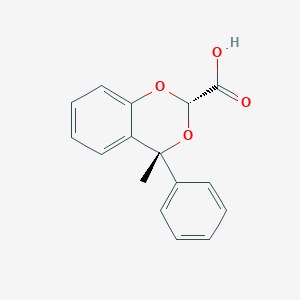

Nombre IUPAC |

(1R)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |

InChI |

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m0/s1 |

Clave InChI |

HRSANNODOVBCST-HNNXBMFYSA-N |

SMILES isomérico |

CC(C)NC[C@@H](C1=CC2=CC=CC=C2C=C1)O |

SMILES canónico |

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.